molecular formula C10H13Se B14529344 4-(tert-Butyl)benzeneselenol

4-(tert-Butyl)benzeneselenol

Cat. No.: B14529344
M. Wt: 212.18 g/mol
InChI Key: DWAGTMXYOSXJLR-UHFFFAOYSA-N
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Description

4-tert-Butylbenzene-1-selenol is an organic compound that belongs to the class of aromatic selenols It consists of a benzene ring substituted with a tert-butyl group and a selenol group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-Butylbenzene-1-selenol typically involves the following steps:

Industrial Production Methods

Industrial production methods for 4-tert-Butylbenzene-1-selenol are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of selenium compounds due to their toxicity and reactivity.

Chemical Reactions Analysis

Types of Reactions

4-tert-Butylbenzene-1-selenol undergoes various chemical reactions, including:

    Oxidation: The selenol group can be oxidized to form selenoxide or selenone derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, influenced by the electron-donating tert-butyl group and the electron-withdrawing selenol group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium periodate (NaIO₄).

    Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used under controlled conditions to achieve substitution reactions.

Major Products

    Oxidation Products: Selenoxide and selenone derivatives.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-tert-Butylbenzene-1-selenol has several scientific research applications:

    Chemistry: It is used as a precursor for the synthesis of other organoselenium compounds.

    Biology: Studies have explored its potential as an antioxidant due to the unique redox properties of selenium.

    Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in the field of cancer treatment.

    Industry: It may be used in the development of new materials with specific electronic or catalytic properties.

Mechanism of Action

The mechanism of action of 4-tert-Butylbenzene-1-selenol involves its redox properties. The selenol group can undergo oxidation and reduction reactions, which are crucial for its biological and chemical activities. The molecular targets and pathways involved include:

    Antioxidant Activity: The selenol group can scavenge reactive oxygen species (ROS), protecting cells from oxidative damage.

    Catalytic Activity: In industrial applications, it can act as a catalyst in various chemical reactions due to its ability to undergo redox cycling.

Comparison with Similar Compounds

Similar Compounds

    tert-Butylbenzene: Lacks the selenol group, making it less reactive in redox reactions.

    Phenylselenol: Contains a selenol group but lacks the tert-butyl group, affecting its reactivity and stability.

    4-tert-Butylphenol: Contains a hydroxyl group instead of a selenol group, leading to different chemical properties.

Uniqueness

4-tert-Butylbenzene-1-selenol is unique due to the presence of both the tert-butyl and selenol groups. This combination imparts distinct chemical properties, such as enhanced stability and specific reactivity in redox and substitution reactions, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C10H13Se

Molecular Weight

212.18 g/mol

InChI

InChI=1S/C10H13Se/c1-10(2,3)8-4-6-9(11)7-5-8/h4-7H,1-3H3

InChI Key

DWAGTMXYOSXJLR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)[Se]

Origin of Product

United States

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